molecular formula C10H14ClN3 B13072752 1-[(2-Chloropyridin-3-yl)methyl]piperazine CAS No. 1211584-41-6

1-[(2-Chloropyridin-3-yl)methyl]piperazine

Cat. No.: B13072752
CAS No.: 1211584-41-6
M. Wt: 211.69 g/mol
InChI Key: CDVWCPONTZDWKA-UHFFFAOYSA-N
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Description

1-[(2-Chloropyridin-3-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloropyridine moiety attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloropyridin-3-yl)methyl]piperazine typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperazine, followed by nucleophilic substitution with 2-chloropyridine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloropyridin-3-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .

Scientific Research Applications

1-[(2-Chloropyridin-3-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chloropyridin-2-yl)methyl]piperazine
  • 1-[(4-Chloropyridin-2-yl)methyl]piperazine
  • 1-[(2-Chloropyridin-4-yl)methyl]piperazine

Uniqueness

1-[(2-Chloropyridin-3-yl)methyl]piperazine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1211584-41-6

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-[(2-chloropyridin-3-yl)methyl]piperazine

InChI

InChI=1S/C10H14ClN3/c11-10-9(2-1-3-13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2

InChI Key

CDVWCPONTZDWKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=CC=C2)Cl

Origin of Product

United States

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